molecular formula C17H14 B14156108 9-Allylanthracene CAS No. 23707-65-5

9-Allylanthracene

Cat. No.: B14156108
CAS No.: 23707-65-5
M. Wt: 218.29 g/mol
InChI Key: USRRYCXZCVGSQG-UHFFFAOYSA-N
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Description

9-Allylanthracene is an organic compound with the molecular formula C17H14. It is a derivative of anthracene, where an allyl group is attached to the ninth carbon atom of the anthracene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Allylanthracene typically involves the reaction of anthracene-9-carboxaldehyde with vinyl magnesium bromide in the presence of a Grignard reagent. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solvent at low temperatures, followed by quenching with ammonium chloride solution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity .

Types of Reactions:

    Cycloaddition Reactions: this compound can undergo Diels-Alder reactions with various dienophiles, forming bicyclic compounds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Major Products:

    Cycloaddition Products:

    Oxidation Products: Formation of anthraquinone derivatives.

    Reduction Products: Formation of reduced anthracene derivatives.

Scientific Research Applications

9-Allylanthracene has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Allylanthracene in chemical reactions primarily involves the activation of the anthracene ring through the allyl group. This activation facilitates various cycloaddition and substitution reactions. The molecular targets and pathways involved in these reactions are largely dependent on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the allyl group, which provides distinct reactivity and facilitates specific types of chemical reactions, particularly cycloaddition reactions. This makes it a valuable compound in organic synthesis and materials science .

Properties

CAS No.

23707-65-5

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

9-prop-2-enylanthracene

InChI

InChI=1S/C17H14/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h2-6,8-12H,1,7H2

InChI Key

USRRYCXZCVGSQG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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